molecular formula C11H13IN2O3S B6207470 ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703778-70-3

ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6207470
CAS RN: 2703778-70-3
M. Wt: 380.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C11H13IN2O3S and its molecular weight is 380.2. The purity is usually 95.
BenchChem offers high-quality ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the reaction of starting materials containing a thiadiazole ring, an oxabicyclohexane ring, and an iodomethyl group. The thiadiazole ring is first functionalized with an ethyl ester group, followed by the introduction of the iodomethyl group. The oxabicyclohexane ring is then formed through a cyclization reaction, and the final compound is obtained through esterification of the carboxylic acid group with ethanol. ", "Starting Materials": [ "Ethyl 2-(1,2,3-thiadiazol-4-yl)acetate", "Iodomethane", "2,3-dihydrofuran", "Sodium hydride", "Ethanol", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Step 1: Ethyl 2-(1,2,3-thiadiazol-4-yl)acetate is reacted with sodium hydride in dimethylformamide to form the corresponding thiadiazole anion.", "Step 2: Iodomethane is added to the reaction mixture to introduce the iodomethyl group onto the thiadiazole ring, forming ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)acetate.", "Step 3: The oxabicyclohexane ring is formed through a cyclization reaction by treating ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)acetate with 2,3-dihydrofuran in the presence of sodium hydride.", "Step 4: The resulting compound is hydrolyzed with aqueous sodium hydroxide to remove the ethyl ester group, forming the carboxylic acid intermediate.", "Step 5: The carboxylic acid intermediate is esterified with ethanol in the presence of a catalyst such as p-toluenesulfonic acid to form the final compound, ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Step 6: The final compound is purified by recrystallization from chloroform." ] }

CAS RN

2703778-70-3

Molecular Formula

C11H13IN2O3S

Molecular Weight

380.2

Purity

95

Origin of Product

United States

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